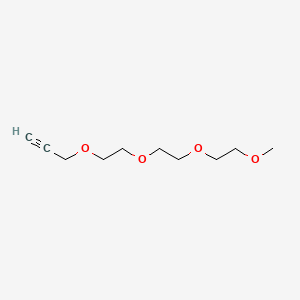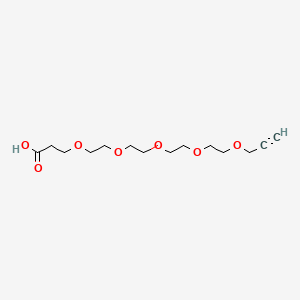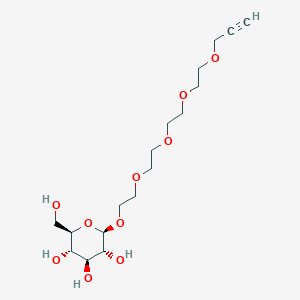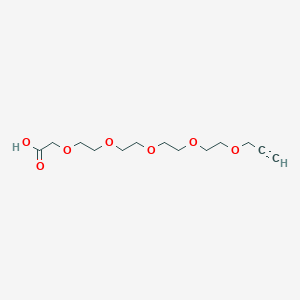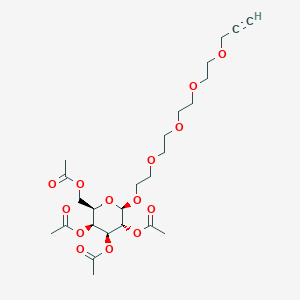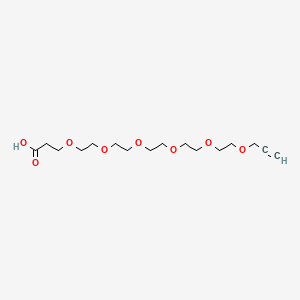![molecular formula C17H12F3NO4S B610323 3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile CAS No. 1672665-49-4](/img/structure/B610323.png)
3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiandrogen Activity : A related compound, 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide, has been identified as a potent antiandrogen, showing potential for the treatment of androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).
Photovoltaic Properties : Molecules like bis (5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile have been designed for enhanced photovoltaic properties, indicating potential applications in organic solar cells (Ali et al., 2020).
Synthesis of Dixanthones : The compound has applications in the synthesis of xanthone-iminium triflates and polynuclear dixanthones, which may have various chemical and pharmaceutical applications (Colquhoun, Lewis, & Williams, 2001).
Chemical Synthesis and Molecular Conformations : It is used in the synthesis of various chemical compounds, like 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, which are studied for their molecular conformations and hydrogen bonding (Sagar et al., 2017).
Fluorine Chemistry : Its derivatives are explored in fluorine chemistry, particularly in the synthesis and study of fluorinated compounds, which are significant in various industrial and pharmaceutical applications (Suzuki & Kimura, 1991).
作用機序
Target of Action
PT-2385 is a potent and selective inhibitor of hypoxia-inducible factor 2α (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the body’s response to low oxygen conditions, known as hypoxia .
Mode of Action
PT-2385 selectively disrupts the heterodimerization of HIF-2α with HIF-1β . This disruption prevents HIF-2α from binding to DNA and activating the transcription of genes involved in cellular responses to hypoxia .
Biochemical Pathways
The inhibition of HIF-2α by PT-2385 has significant effects on several biochemical pathways. In particular, it suppresses glycolysis and shifts energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) . This shift is particularly important in cells that have adapted to hypoxic conditions by relying more heavily on glycolysis for energy production .
Result of Action
The inhibition of HIF-2α by PT-2385 has been shown to be effective in blocking cancer cell growth, proliferation, and tumor angiogenesis, particularly in clear cell renal cell carcinoma (ccRCC) . In neurological disorders induced by deficiency of Iron regulatory protein 2 (IRP2), PT-2385 prevented neurodegenerative symptoms and modulated mitochondrial morphology and quality .
Action Environment
The action of PT-2385 can be influenced by environmental factors such as the presence of oxygen and iron. For instance, the activity of HIF-2α, the target of PT-2385, is upregulated under hypoxic conditions . Therefore, the efficacy of PT-2385 may vary depending on the oxygen levels in the tumor microenvironment. Additionally, iron is an indispensable element involved in multiple biochemical pathways, including those affected by PT-2385 .
特性
IUPAC Name |
3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSHRSJOPSEGS-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1672665-49-4 |
Source


|
| Record name | PT-2385 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PT-2385 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PT-2385 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




